molecular formula C10H13N3O B1387731 (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone CAS No. 1135283-70-3

(4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone

Cat. No. B1387731
M. Wt: 191.23 g/mol
InChI Key: NGKCMPJZBWLVCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone (4-APTPM) is an important organic compound that has been used in a variety of scientific applications. 4-APTPM is a versatile compound that can be used in synthetic chemistry, biochemistry, and medicinal chemistry. It is a highly reactive compound that can be used to synthesize a wide range of compounds and molecules. 4-APTPM has also been used in biological research to study the mechanisms of action of drugs and to investigate the biochemical and physiological effects of drugs. In

Scientific Research Applications

(4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone has been used in a variety of scientific research applications. It has been used in synthetic chemistry to synthesize a wide range of compounds and molecules. In biochemistry, (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone has been used to study the mechanisms of action of drugs and to investigate the biochemical and physiological effects of drugs. In medicinal chemistry, (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone has been used to synthesize a variety of drugs, including anti-inflammatory drugs, antifungal drugs, and antibiotics.

Mechanism Of Action

The mechanism of action of (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone is not completely understood. It is believed that (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone binds to specific proteins in the body, which then activate certain biochemical pathways that lead to the desired effects. For example, (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone has been shown to bind to certain proteins in the body that are involved in the production of inflammatory mediators, leading to anti-inflammatory effects.

Biochemical And Physiological Effects

(4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone has anti-inflammatory, antifungal, and antibacterial properties. It has also been shown to have anti-cancer properties, as well as anti-viral and anti-bacterial effects. In addition, (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone has been shown to have neuroprotective effects, as well as anti-oxidant and anti-apoptotic effects.

Advantages And Limitations For Lab Experiments

The advantages of using (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone in laboratory experiments include its high reactivity and its ability to form a wide range of compounds and molecules. It is also relatively easy to synthesize and can be used to study the mechanisms of action of drugs and to investigate the biochemical and physiological effects of drugs. The main limitation of using (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone in laboratory experiments is that it is a highly reactive compound and must be handled with care.

Future Directions

The potential future directions for (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone include further investigation into its biochemical and physiological effects, as well as its potential applications in drug development. Additional research into the mechanism of action of (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone could lead to the development of new drugs and therapies that could be used to treat a variety of diseases. Furthermore, research into the use of (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone in drug delivery systems could lead to the development of more efficient and effective drug delivery systems. Finally, research into the use of (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone in the synthesis of new compounds and molecules could lead to the development of new materials and products.

properties

IUPAC Name

(4-aminophenyl)-pyrazolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c11-9-4-2-8(3-5-9)10(14)13-7-1-6-12-13/h2-5,12H,1,6-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGKCMPJZBWLVCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNN(C1)C(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone
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Reactant of Route 6
(4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone

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